molecular formula C11H13NS2 B14567155 Ethyl 1,3-dihydro-2H-isoindole-2-carbodithioate CAS No. 61517-18-8

Ethyl 1,3-dihydro-2H-isoindole-2-carbodithioate

Cat. No.: B14567155
CAS No.: 61517-18-8
M. Wt: 223.4 g/mol
InChI Key: JDQRNJUZGUBQKB-UHFFFAOYSA-N
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Description

Ethyl 1,3-dihydro-2H-isoindole-2-carbodithioate is a compound belonging to the class of isoindole derivatives.

Properties

CAS No.

61517-18-8

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

ethyl 1,3-dihydroisoindole-2-carbodithioate

InChI

InChI=1S/C11H13NS2/c1-2-14-11(13)12-7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8H2,1H3

InChI Key

JDQRNJUZGUBQKB-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)N1CC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1,3-dihydro-2H-isoindole-2-carbodithioate typically involves the reaction of isoindole derivatives with ethyl carbodithioate under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethyl 1,3-dihydro-2H-isoindole-2-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1,3-dihydro-2H-isoindole-2-carbodithioate has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is explored for its potential therapeutic applications, while in industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 1,3-dihydro-2H-isoindole-2-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 1,3-dihydro-2H-isoindole-2-carbodithioate can be compared with other similar compounds such as 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester, and 1H-Isoindole-1,3(2H)-dione derivatives . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.

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